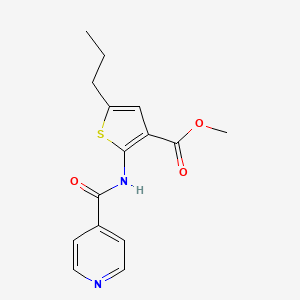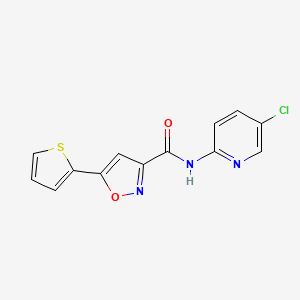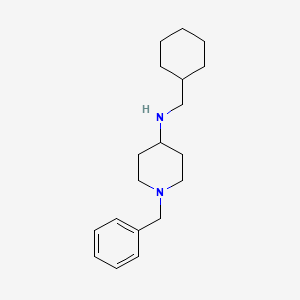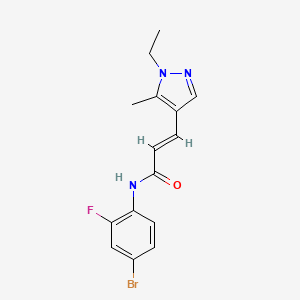
methyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate
Descripción general
Descripción
Methyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry and drug development due to its potential therapeutic applications. This compound is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Hemoglobin Oxygen Affinity Modulation
Research by Randad et al. (1991) explores compounds structurally related to methyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate for their ability to modulate hemoglobin's oxygen affinity. These compounds are potential therapeutic agents for conditions requiring enhanced oxygen delivery to tissues, such as ischemia or stroke. The study identified compounds with significant activity in shifting hemoglobin's oxygen equilibrium curve, indicating potential applications in clinical or biological areas benefitting from altered oxygen supply dynamics Randad, Mahran, Mehanna, & Abraham, 1991.
Electrophilic Reactions and Synthesis
Yang et al. (2000) discuss the use of thiophene-incorporating compounds, similar in function to methyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate, in electrophilic reactions facilitated by samarium diiodide. This research outlines a method for creating long-chain esters with remote functional groups, showcasing the compound's role in synthesizing complex molecules with potential pharmacological activities Yang, Nandy, Selvakumar, & Fang, 2000.
Metal-Organic Frameworks (MOFs) Functionalization
A study by Wang et al. (2016) on the functionalization of lanthanide-based metal-organic frameworks (MOFs) with dicarboxylate ligands reveals the incorporation of methyl-substituted thieno groups. This research highlights the compound's potential in enhancing gas adsorption and sensing properties of MOFs, with implications for environmental monitoring and catalysis Wang, Cao, Yan, Li, Lu, Ma, Li, Dou, & Bai, 2016.
Antimicrobial Activity
Complexes derived from structural analogs of methyl 2-(isonicotinoylamino)-5-propyl-3-thiophenecarboxylate have been investigated for their antimicrobial activity. Rodríguez-Argüelles et al. (2007) synthesized and characterized metal complexes of thiophene carbonyl and isonicotinoyl hydrazones, revealing strong inhibition against certain bacterial strains and suggesting potential for antimicrobial drug development Rodríguez-Argüelles, Mosquera-Vázquez, Tourón-Touceda, Sanmartín-Matalobos, García-Deibe, Belicchi-Ferrari, Pelosi, Pelizzi, & Zani, 2007.
GABAB Receptor Modulation
Mugnaini et al. (2014) explored the pharmacological potential of compounds including methyl 2-(acylamino)thiophene-3-carboxylates as GABAB receptor modulators. Although the study focused on different structural modifications, it underscores the broader research efforts into thiophene derivatives as neurological agents, contributing to the understanding of GABAB receptor pharmacology Mugnaini, Pedani, Giunta, Sechi, Solinas, Casti, Castelli, Giorgi, & Corelli, 2014.
Propiedades
IUPAC Name |
methyl 5-propyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-4-11-9-12(15(19)20-2)14(21-11)17-13(18)10-5-7-16-8-6-10/h5-9H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNYOELRABQNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC=NC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-propyl-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624062.png)
![N-(4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4624079.png)
![methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4624080.png)
![3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4624086.png)
![6-(5-chloro-2-thienyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624098.png)
![1-(2-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4624100.png)
![6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624105.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4624123.png)


![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)
![2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4624162.png)